molecular formula C22H23FN4O3 B5353308 methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B5353308
M. Wt: 410.4 g/mol
InChI Key: PVNUKHVZTSSRSY-UHFFFAOYSA-N
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Description

Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has been studied for its use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by inhibiting specific enzymes or signaling pathways involved in various disease processes. For example, in cancer research, it has been suggested that this compound inhibits the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. In addition, it has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Furthermore, this compound has been reported to have antifungal activity by inhibiting the growth of various fungal strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate in lab experiments is its potential therapeutic properties. This compound has been shown to have anticancer, anti-inflammatory, and antifungal activities, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.

Future Directions

There are several future directions for the research on methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate. One direction is to further investigate its mechanism of action and identify specific molecular targets. Another direction is to explore its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and safety profile of this compound for clinical use. Finally, research can be conducted to investigate its potential use in the treatment of other diseases, such as bacterial infections or neurological disorders.

Synthesis Methods

The synthesis of methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate involves the condensation of 4-cyano-2-fluorobenzoic acid with 4-(4-ethylpiperazin-1-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with methyl chloroformate to yield the final product.

Scientific Research Applications

Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antifungal activities. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential use in the treatment of fungal infections, where it has shown promising results in inhibiting the growth of various fungal strains.

Properties

IUPAC Name

methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-3-26-8-10-27(11-9-26)20-7-5-16(22(29)30-2)13-19(20)25-21(28)17-6-4-15(14-24)12-18(17)23/h4-7,12-13H,3,8-11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNUKHVZTSSRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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